molecular formula C21H14 B1216502 8-Methylbenzo[a]pyrene CAS No. 63041-76-9

8-Methylbenzo[a]pyrene

Cat. No.: B1216502
CAS No.: 63041-76-9
M. Wt: 266.3 g/mol
InChI Key: DYXXRXZXTKRLFX-UHFFFAOYSA-N
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Description

8-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo[a]pyrene, where a methyl group is attached to the eighth position of the benzo[a]pyrene structure. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzo[a]pyrene typically involves the methylation of benzo[a]pyrene. One common method is the Friedel-Crafts alkylation, where benzo[a]pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The production process involves strict safety protocols to minimize exposure and environmental contamination .

Chemical Reactions Analysis

Types of Reactions: 8-Methylbenzo[a]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylbenzo[a]pyrene is primarily used in scientific research to study its carcinogenic and mutagenic properties. Its applications include:

Mechanism of Action

The carcinogenic effects of 8-Methylbenzo[a]pyrene are primarily due to its ability to form DNA adducts. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive intermediates such as diol epoxides. These intermediates can covalently bind to DNA, leading to mutations and potentially cancer . The molecular targets include guanine bases in DNA, and the pathways involved are related to oxidative stress and DNA repair mechanisms .

Comparison with Similar Compounds

Uniqueness: 8-Methylbenzo[a]pyrene is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. The position of the methyl group influences the compound’s ability to form DNA adducts and its overall carcinogenic potential .

Properties

IUPAC Name

8-methylbenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXXRXZXTKRLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212363
Record name 8-Methylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63041-76-9
Record name 8-Methylbenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63041-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHYLBENZO(A)PYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene important in the study of 8-Methylbenzo[a]pyrene?

A1: The synthesis of these two compounds is significant because they represent potential metabolites of this compound within the body []. The study highlights that the trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene, specifically, is considered a potential ultimate carcinogen []. This means that this metabolite, formed through metabolic processes in the body, is likely the form of this compound that directly interacts with DNA and initiates the process of cancer development. Understanding the structure and formation of these metabolites is crucial for comprehending the carcinogenic mechanisms of the parent compound, this compound.

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